molecular formula C24H25N3O B3910949 N-(4-biphenylylmethylene)-4-(2-methoxyphenyl)-1-piperazinamine CAS No. 303105-20-6

N-(4-biphenylylmethylene)-4-(2-methoxyphenyl)-1-piperazinamine

Cat. No. B3910949
CAS RN: 303105-20-6
M. Wt: 371.5 g/mol
InChI Key: GNTAANPBVBUBBC-NCELDCMTSA-N
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Description

N-(4-biphenylylmethylene)-4-(2-methoxyphenyl)-1-piperazinamine, commonly known as BMPP, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. BMPP belongs to the class of piperazine derivatives and has a unique chemical structure that makes it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of BMPP is not fully understood, but it is believed to act as a selective antagonist of the dopamine D2 receptor and the serotonin 5-HT1A receptor. This dual mechanism of action is thought to contribute to its potential therapeutic effects in the treatment of various neuropsychiatric disorders.
Biochemical and Physiological Effects:
BMPP has been shown to modulate the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. This modulation is believed to contribute to its potential therapeutic effects in the treatment of neuropsychiatric disorders.

Advantages and Limitations for Lab Experiments

BMPP has several advantages for use in lab experiments, including its high potency and selectivity for the dopamine D2 receptor and the serotonin 5-HT1A receptor. However, its limited solubility in water and other solvents can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on BMPP, including the development of new derivatives with improved pharmacological properties, the investigation of its potential therapeutic effects in other neuropsychiatric disorders, and the exploration of its potential use as a tool for studying the role of dopamine and serotonin receptors in the brain.
In conclusion, BMPP is a synthetic compound with a unique chemical structure that has been extensively studied for its potential applications in the field of medicinal chemistry. Its dual mechanism of action and potent anticonvulsant activity make it a promising candidate for drug development, and future research is needed to fully understand its potential therapeutic effects and explore its use in other areas of research.

Scientific Research Applications

BMPP has been studied for its potential applications in various fields of medicinal chemistry, including the treatment of schizophrenia, depression, and anxiety disorders. In addition, BMPP has been shown to exhibit potent anticonvulsant activity, making it a potential candidate for the development of new antiepileptic drugs.

properties

IUPAC Name

(E)-N-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(4-phenylphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O/c1-28-24-10-6-5-9-23(24)26-15-17-27(18-16-26)25-19-20-11-13-22(14-12-20)21-7-3-2-4-8-21/h2-14,19H,15-18H2,1H3/b25-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNTAANPBVBUBBC-NCELDCMTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)N=CC3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2CCN(CC2)/N=C/C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1,1'-Biphenyl)-4-ylmethylene)-4-(2-methoxyphenyl)-1-piperazinamine

CAS RN

303105-20-6
Record name N-((1,1'-BIPHENYL)-4-YLMETHYLENE)-4-(2-METHOXYPHENYL)-1-PIPERAZINAMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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